molecular formula C22H25FN2O5S B3965986 Methyl 4-[[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzoate

Methyl 4-[[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzoate

Cat. No.: B3965986
M. Wt: 448.5 g/mol
InChI Key: ONYONJOXIFPWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester functional group, a sulfonylamino group, and a fluorophenyl group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzoate typically involves multiple steps:

    Formation of the sulfonylamino intermediate: This step involves the reaction of cyclohexylamine with 4-fluorobenzenesulfonyl chloride under basic conditions to form cyclohexyl-(4-fluorophenyl)sulfonylamine.

    Acetylation: The intermediate is then acetylated using acetic anhydride to form 2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl chloride.

    Coupling with methyl 4-aminobenzoate: The final step involves the reaction of the acetyl chloride intermediate with methyl 4-aminobenzoate in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting the sulfonyl group to a sulfinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfinyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-[[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active sites, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: A simpler compound with a similar fluorophenyl group but lacking the sulfonylamino and acetylamino functionalities.

    Methyl 4-aminobenzoate: Contains the benzoate ester and amino groups but lacks the sulfonylamino and fluorophenyl groups.

    Cyclohexylamine: A basic amine that forms part of the structure of the target compound.

Uniqueness

Methyl 4-[[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonylamino and fluorophenyl groups makes it a valuable compound for targeted chemical synthesis and biological studies.

Properties

IUPAC Name

methyl 4-[[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O5S/c1-30-22(27)16-7-11-18(12-8-16)24-21(26)15-25(19-5-3-2-4-6-19)31(28,29)20-13-9-17(23)10-14-20/h7-14,19H,2-6,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYONJOXIFPWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-[[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-[[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-[[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-[[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.